N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide
Description
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms, an aminoethyl group, and a thiopyran ring
Properties
IUPAC Name |
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c14-10-6-11(15)12(18-7-10)16-3-4-17-13(19)9-2-1-5-21(20)8-9/h6-8H,1-5H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOIQVMYDZZJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CS(=O)C1)C(=O)NCCNC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3,5-dichloropyridine, which is then reacted with an aminoethyl group to form the intermediate compound. This intermediate is subsequently reacted with a thiopyran derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Shares the pyridine ring with chlorine substitutions but lacks the thiopyran ring and aminoethyl group.
3,5-Dichloropyridin-2-amine: Similar pyridine structure but different functional groups.
2,5-Dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
Uniqueness
N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-oxo-3,4-dihydro-2H-thiopyran-5-carboxamide is unique due to its combination of a chlorinated pyridine ring, an aminoethyl group, and a thiopyran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
